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Compound of Interest

Compound Name: Pyridine-2,4,6-tricarboxylic acid

Cat. No.: B181545

A Spectroscopic Showdown: Pyridine-2,4,6-
tricarboxylic Acid and Its Ester Derivatives

A comprehensive spectroscopic comparison of Pyridine-2,4,6-tricarboxylic acid and its
methyl and ethyl ester derivatives, providing researchers, scientists, and drug development
professionals with essential data for identification, characterization, and application of these
compounds.

This guide delivers a detailed analysis of the key spectroscopic features of Pyridine-2,4,6-
tricarboxylic acid, a versatile building block in coordination chemistry and materials science,
and its corresponding trimethyl and triethyl ester derivatives. By presenting quantitative data
from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass
Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, this document serves as a practical
reference for researchers engaged in the synthesis, analysis, and utilization of these pyridine-
based compounds.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for Pyridine-
2,4,6-tricarboxylic acid and its ester derivatives. It is important to note that while data for the
parent acid is available, comprehensive experimental spectroscopic data for its ester
derivatives is limited in publicly accessible literature.
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Table 1: *H NMR Spectroscopic Data

Chemical
Compound Solvent Shift (8) Multiplicity Integration Assighment
pPpm
Pyridine-
2,4,6-
_ _ D20 8.58 s 2H H-3, H-5

tricarboxylic
acid
Trimethyl
pyridine-

CDCls 8.83 S 2H H-3, H-5
2,4,6-
tricarboxylate
4.06 S 9H -OCHs
Triethyl
pyridine-

CDCls 8.81 S 2H H-3, H-5
2,4,6-
tricarboxylate
451 q,J=7.1Hz 6H -OCH2CHs
1.46 t, J=7.1Hz 9H -OCH2CHs

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (3)

Compound Solvent Assignment
pPpm
Pyridine-2,4,6- D:0 166.9, 166.5, 148.5, C=0 (2,6-), C=0 (4-),
2
tricarboxylic acid 142.2,127.4 C-2/C-6, C-4, C-3/C-5
C=0 (2,6-), C=0 (4-),
. . 164.4, 163.6, 153.3,
Trimethyl pyridine- C-2/C-6, C-4, C-3/C-5,
_ CDCls 142.8, 125.0, 53.4,
2,4,6-tricarboxylate £30 -OCHs (2,6-), -OCHs
' (4)
C=0 (2,6-), C=0 (4-),
_ o 163.9, 163.2, 153.4, C-2/C-6, C-4, C-3/C-5,
Triethyl pyridine-2,4,6-
_ CDCls 1425, 125.0, 62.6, -OCH2CHs (2,6-), -
tricarboxylate
62.3,14.1 OCH2CHs (4-), -
OCH2CHs
Table 3: FTIR Spectroscopic Data (Key Peaks)
© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound

Wavenumber (cm—?)

Assignment

Pyridine-2,4,6-tricarboxylic

3400-2500 (broad)

O-H stretch (carboxylic acid)

acid

~1730 C=0 stretch (carboxylic acid)
C=N, C=C stretch ridine

~1600 Py

ring)

Trimethyl pyridine-2,4,6-

_ ~1740 C=0 stretch (ester)
tricarboxylate
C=N, C=C stretch (pyridine
~1600 . Py
ring)
~1250 C-O stretch (ester)

Triethyl pyridine-2,4,6-

] ~1735 C=0 stretch (ester)
tricarboxylate
C=N, C=C stretch (pyridine
~1600 _ Py
ring)
~1245 C-O stretch (ester)

Table 4: Mass Spectrometry Data

Key Fragments

Compound lonization Mode [M+H]* (mlz)
(m/z)
Pyridine-2,4,6-
_ _ _ ESI+ 212.02 194, 168, 150, 122

tricarboxylic acid
Trimethyl pyridine-

_ ESI+ 254.08 223, 195, 164
2,4,6-tricarboxylate
Triethyl pyridine-2,4,6-

ESI+ 296.13 251, 223, 178

tricarboxylate

Table 5: UV-Vis Spectroscopic Data

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Molar Absorptivity
(€)

Compound Solvent Amax (nm)

Pyridine-2,4,6-

tricarboxylic acid

Water ~270, ~220

Trimethyl pyridine-
) Methanol ~275, ~225
2,4,6-tricarboxylate

Triethyl pyridine-2,4,6-
) Methanol ~276, ~226
tricarboxylate

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., D20 for the acid, CDCIs for the esters) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for *H). For 33C NMR, a proton-decoupled sequence is
typically used.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or
the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide
and pressing it into a thin disk.
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» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm™1).
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as Electrospray lonization (ESI).

o Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight) to determine their mass-to-charge ratio (m/z).

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the molecular weight and deduce structural information.

UV-Visible (UV-Vis) Spectroscopy
o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., water, methanol, or ethanol) of a known concentration.

o Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800
nm) using a spectrophotometer. A baseline correction should be performed using a cuvette
containing only the solvent.

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) and, if the
concentration is known, calculate the molar absorptivity (g) using the Beer-Lambert law.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of the title
compounds.
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 To cite this document: BenchChem. [Spectroscopic comparison of Pyridine-2,4,6-
tricarboxylic acid and its ester derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181545#spectroscopic-comparison-of-pyridine-2-4-6-
tricarboxylic-acid-and-its-ester-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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